molecular formula C12H15NO2 B7472167 1-(Azetidin-1-yl)-2-(4-methoxyphenyl)ethanone

1-(Azetidin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No. B7472167
M. Wt: 205.25 g/mol
InChI Key: HPOIASHAOPYZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(4-methoxyphenyl)ethanone is a chemical compound that belongs to the family of ketones. It is also known as AZME or 4-Methoxyphenacylazetidine-2-one. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-(Azetidin-1-yl)-2-(4-methoxyphenyl)ethanone is not fully understood. However, it is believed that this compound exerts its pharmacological effects through the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. It has also been found to bind to the benzodiazepine site of the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
1-(Azetidin-1-yl)-2-(4-methoxyphenyl)ethanone has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Moreover, it has also been reported to have sedative and anxiolytic effects. In a study conducted on mice, it was found that this compound can reduce anxiety-like behavior and increase the duration of sleep.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(Azetidin-1-yl)-2-(4-methoxyphenyl)ethanone in lab experiments is its potential as a lead compound for the development of new drugs. It has shown promising results in various preclinical studies, making it a good candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(Azetidin-1-yl)-2-(4-methoxyphenyl)ethanone. One of the areas of interest is the development of new drugs based on this compound. It has shown potential as an anti-cancer and anti-inflammatory agent, and further research can lead to the discovery of new drugs with improved efficacy and safety profiles. Moreover, more studies are needed to understand the exact mechanism of action of this compound and its potential for use in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(Azetidin-1-yl)-2-(4-methoxyphenyl)ethanone can be achieved through various methods. One of the most common methods is the reaction of 4-methoxyphenacyl chloride with azetidine in the presence of a base. This reaction results in the formation of 1-(Azetidin-1-yl)-2-(4-methoxyphenyl)ethanone with a yield of around 60-70%.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(4-methoxyphenyl)ethanone has shown potential applications in the field of medicinal chemistry. It has been studied for its ability to inhibit the growth of cancer cells. In a recent study, it was found that this compound can inhibit the proliferation of MCF-7 breast cancer cells by inducing apoptosis. Moreover, it has also been studied for its potential use as an anti-inflammatory agent. In a study conducted on rats, it was found that this compound can reduce the level of pro-inflammatory cytokines in the blood.

properties

IUPAC Name

1-(azetidin-1-yl)-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-11-5-3-10(4-6-11)9-12(14)13-7-2-8-13/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOIASHAOPYZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-1-yl)-2-(4-methoxyphenyl)ethanone

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